molecular formula C20H26Cl4N2O3 B2936972 1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 474257-18-6

1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

Cat. No.: B2936972
CAS No.: 474257-18-6
M. Wt: 484.24
InChI Key: OUIOSXQXSLPGRI-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt featuring a propan-2-ol backbone substituted with a 2,4-dichlorophenoxy group and a 4-(2-methoxyphenyl)piperazine moiety. The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Properties

IUPAC Name

1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2O3.2ClH/c1-26-20-5-3-2-4-18(20)24-10-8-23(9-11-24)13-16(25)14-27-19-7-6-15(21)12-17(19)22;;/h2-7,12,16,25H,8-11,13-14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIOSXQXSLPGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=C(C=C(C=C3)Cl)Cl)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a compound of interest in pharmacological research due to its potential biological activity. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C19H20Cl2N2O3
  • Molecular Weight : 385.29 g/mol
  • CAS Number : Not explicitly provided in the sources but can be referenced through chemical databases.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin receptors. Studies have shown that derivatives containing piperazine moieties exhibit significant affinity for serotonin receptors, including 5-HT1A and 5-HT2A subtypes.

Key Findings:

  • Serotonin Receptor Binding : The compound has been evaluated for its binding affinity to serotonin receptors, which are crucial in modulating mood and anxiety. Research indicates that compounds with similar structures have shown high binding affinity (Ki < 100 nM) to these receptors, suggesting potential anxiolytic and antidepressant properties .

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Activity Type Target Effect Reference
Serotonin Receptor5-HT1AHigh Affinity
Serotonin Receptor5-HT2AModulation of mood
AntinociceptivePain ModelsReduction in pain perception
Anticancer PotentialCancer Cell LinesCytotoxic effects

Case Studies and Research Findings

  • Antidepressant Activity : A study investigated the antidepressant-like effects of piperazine derivatives in animal models. The results indicated that compounds similar to this compound significantly reduced depressive behaviors in forced swim tests .
  • Cancer Research : In vitro studies have demonstrated the cytotoxic effects of related piperazine derivatives on various cancer cell lines. These derivatives showed promise as potential anticancer agents by inducing apoptosis in tumor cells .
  • Pain Management : The compound's antinociceptive properties were evaluated through behavioral assays in rodent models. Results indicated a significant reduction in pain responses, suggesting its utility in pain management therapies .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Key Substituents Synthesis Yield Pharmacological Target Notable Properties Reference
Target Compound 2,4-dichlorophenoxy, 2-methoxyphenylpiperazine N/A Putative 5-HT/α1-adrenergic High solubility (dihydrochloride salt)
3-(2,4-Dichlorobenzyl)-1-(6-(4-(2-methoxyphenyl)piperazin-1-yl)hexyl)-5,5-dimethylimidazolidine-2,4-dione HCl (5) 2,4-dichlorobenzyl, 2-methoxyphenylpiperazine 45% Hypotensive agent Melting point: 205–207°C
BRL-15572 (1-phenyl-3-[4-(3-chlorophenyl)piperazin-1-yl]phenylpropan-2-ol dihydrochloride) 3-chlorophenylpiperazine, phenyl N/A 5-HT1D/5-HT1B receptor antagonist High selectivity for 5-HT1D receptors
Naftopidil (1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol) Naphthalen-1-yloxy, 2-methoxyphenylpiperazine N/A α1-Adrenergic antagonist Clinically used for benign prostatic hyperplasia
8c (3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol) 4-fluorophenylpiperazine, benzo[b]thiophen 79.7% Not specified High yield via NaBH4 reduction

Pharmacological Diversity

  • Serotonin Receptor Affinity : The 2-methoxyphenylpiperazine moiety is prevalent in 5-HT1 receptor ligands. BRL-15572’s antagonism at 5-HT1D receptors suggests the target compound may share similar binding modes .
  • Adrenergic Activity: Naftopidil’s α1-antagonism highlights the role of piperazine substitution in adrenergic vs. serotonergic selectivity. The dichlorophenoxy group in the target compound may shift activity toward 5-HT receptors .
  • Hypotensive Effects : Compound 5 () demonstrates hypotensive activity, suggesting dichloro-substituted derivatives may target cardiovascular pathways .

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